Z-His-Ala-OH

Übersicht

Beschreibung

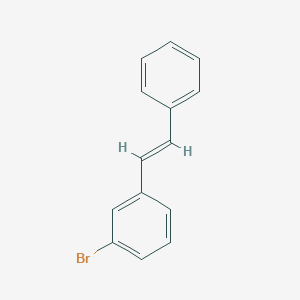

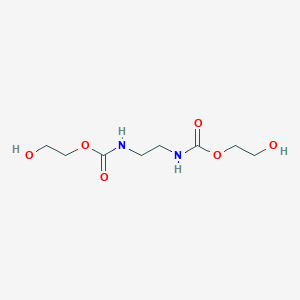

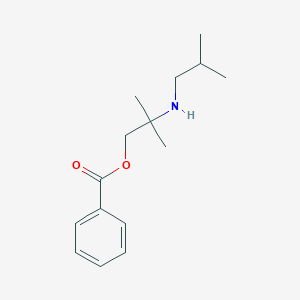

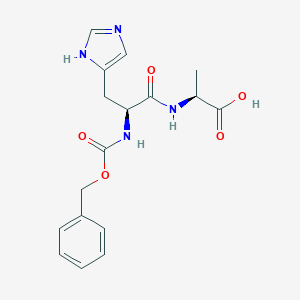

“Z-His-Ala-OH” is a compound that is likely a dipeptide, consisting of two amino acids, histidine (His) and alanine (Ala), linked together. The “Z” in the name stands for the protecting group, benzyloxycarbonyl .

Synthesis Analysis

The synthesis of “this compound” would likely involve the coupling of the amino acid alanine with histidine, both protected by the benzyloxycarbonyl (Z) group . The synthesis could be achieved through standard peptide coupling reactions, such as those involving carbodiimides or other peptide coupling reagents .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of the two amino acids, histidine and alanine, linked together by a peptide bond. The benzyloxycarbonyl (Z) group would be attached to the nitrogen of the histidine amino acid, protecting it .

Chemical Reactions Analysis

The chemical reactions involving “this compound” would likely involve the cleavage of the peptide bond or the removal of the protecting group. The exact reactions would depend on the conditions and the reagents used .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. For example, the presence of the benzyloxycarbonyl (Z) group could make the compound more hydrophobic .

Wissenschaftliche Forschungsanwendungen

Biokatalyse in der Grünen Chemie

Die Verwendung von „Z-His-Ala-OH“ in der Biokatalyse stellt einen Wandel hin zu nachhaltigeren und umweltfreundlicheren chemischen Prozessen dar. Forscher haben Papain, ein Enzym, immobilisiert auf magnetischer nanokristalliner Cellulose zur Synthese dieses Dipeptids in tiefen eutektischen Lösungsmitteln eingesetzt . Diese Methode verbessert nicht nur die Ausbeute, sondern ermöglicht auch eine einfache Rückgewinnung des Katalysators, was ein Potenzial für umweltfreundlichere Produktionsprozesse in der pharmazeutischen und Lebensmittelindustrie aufzeigt.

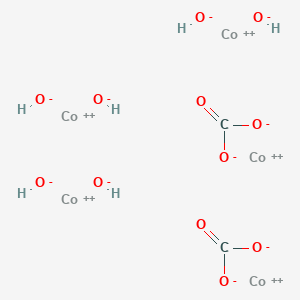

Chelatisierung von Metallionen

“this compound” wurde als ausgezeichnetes Chelatbildner für zweiwertige Metallionen identifiziert . Seine Struktur, die sowohl positive als auch negative Enden aufweist, ermöglicht es ihm, Metallionen effektiv zu binden, was in verschiedenen Anwendungen wie der Wasseraufbereitung, der Metallrückgewinnung und als Stabilisator in Formulierungen, die Metallionen benötigen, entscheidend ist.

Diabetesmanagement

Dieses Dipeptid hat sich als vielversprechend als Dipeptidylpeptidase-IV-Inhibitor erwiesen . Durch die Hemmung dieses Enzyms kann „this compound“ eine Rolle bei der Abschwächung der Entwicklung von Typ-II-Diabetes spielen und so einen potenziellen therapeutischen Weg zur Behandlung dieser weit verbreiteten Erkrankung bieten.

Nahrungsergänzungsmittel

Aufgrund seines hohen Nährwerts und seiner Bioaktivität kann „this compound“ in der Formulierung von Nahrungsergänzungsmitteln verwendet werden . Sein niedriges Molekulargewicht ermöglicht eine leichtere Verdauung und Aufnahme durch menschliche Zellen im Vergleich zu Proteinen und freien Aminosäuren, was es zu einem attraktiven Bestandteil in Gesundheits- und Wellnessprodukten macht.

Anwendungen in der Lebensmittelindustrie

In der Lebensmittelindustrie kann „this compound“ aufgrund seiner antioxidativen Eigenschaften eingesetzt werden . Es kann dazu beitragen, die Qualität zu erhalten und die Haltbarkeit von Lebensmittelprodukten zu verlängern, indem es oxidativen Stress bekämpft, der für den Abbau der Lebensmittelqualität im Laufe der Zeit verantwortlich ist.

Pharmazeutische Synthese

Die Rolle der Verbindung bei der Synthese biologisch aktiver Oligopeptide ist bedeutsam . Diese Peptide finden Anwendung in der Arzneimittelentwicklung, wo sie als Bausteine für komplexere Moleküle oder als pharmazeutisch wirksame Substanzen selbst verwendet werden können.

Forschung zur Peptidbindungsbildung

Historisch gesehen wurde „this compound“ als Katalysator bei der Peptidbindungsbildung untersucht, einem grundlegenden Prozess bei der Synthese von Proteinen . Das Verständnis seiner Rolle kann Einblicke in die Mechanismen der Proteinsynthese und die Entwicklung neuer synthetischer Methoden liefern.

Enzymhemmung Studien

Schließlich wird die Verbindung in der Forschung als Modell verwendet, um Enzym-Substrat-Wechselwirkungen zu untersuchen . Durch die Untersuchung, wie „this compound“ mit verschiedenen Enzymen interagiert, können Forscher ein besseres Verständnis von Enzymmechanismen gewinnen, was für die Entwicklung von Enzymhemmern und -aktivatoren unerlässlich ist.

Wirkmechanismus

Target of Action

It is known that the compound is a dipeptide consisting of histidine (his) and alanine (ala), which are both essential amino acids involved in various biological processes .

Mode of Action

As a dipeptide, it may interact with its targets through peptide bonding, which is a fundamental process in protein synthesis and function .

Biochemical Pathways

For instance, histidine is a precursor to histamine, a vital inflammatory agent in immune responses . Alanine is involved in glucose metabolism and can be converted to pyruvate, which feeds into the citric acid cycle for energy production .

Pharmacokinetics

Peptides like z-his-ala-oh are generally known to have good bioavailability and are rapidly absorbed in the gastrointestinal tract .

Result of Action

Given that it is a dipeptide of histidine and alanine, it may contribute to protein synthesis and other cellular functions related to these amino acids .

Safety and Hazards

Based on the available information, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5/c1-11(16(23)24)20-15(22)14(7-13-8-18-10-19-13)21-17(25)26-9-12-5-3-2-4-6-12/h2-6,8,10-11,14H,7,9H2,1H3,(H,18,19)(H,20,22)(H,21,25)(H,23,24)/t11-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHDXSNRWRHJRT-FZMZJTMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801208996 | |

| Record name | L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-histidyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13056-38-7 | |

| Record name | L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-histidyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13056-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-histidyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.